molecular formula C10H12Li2N5O6PS B13834371 Adensine 5'-O-thiomonophosphate dilithium salt

Adensine 5'-O-thiomonophosphate dilithium salt

Cat. No.: B13834371
M. Wt: 375.2 g/mol
InChI Key: FZXPFDFAEUBVHA-IDIVVRGQSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adensine 5’-O-thiomonophosphate dilithium salt involves the thiophosphorylation of adenosine. The reaction typically requires the use of thiophosphoryl chloride (PSCl3) as the thiophosphorylating agent. The reaction is carried out in an anhydrous solvent such as pyridine or triethylamine under controlled temperature conditions .

Industrial Production Methods

Industrial production of Adensine 5’-O-thiomonophosphate dilithium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Adensine 5’-O-thiomonophosphate dilithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Adensine 5’-O-thiomonophosphate dilithium salt exerts its effects by inhibiting phosphohydrolases, enzymes that hydrolyze phosphate esters. The thiophosphate group mimics the natural phosphate group but resists hydrolysis, thereby inhibiting the enzyme’s activity. This compound also acts as a substrate for ecto-5’-nucleotidase, which catalyzes the dephosphorylation of nucleotides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adensine 5’-O-thiomonophosphate dilithium salt is unique due to its specific inhibition of phosphohydrolases and its role as a substrate for ecto-5’-nucleotidase. Its thiophosphate group provides resistance to hydrolysis, making it a valuable tool in enzymatic studies and biochemical research .

Properties

Molecular Formula

C10H12Li2N5O6PS

Molecular Weight

375.2 g/mol

IUPAC Name

dilithium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dioxidophosphinothioyloxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N5O6PS.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

FZXPFDFAEUBVHA-IDIVVRGQSA-L

Isomeric SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])[O-])O)O)N

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)([O-])[O-])O)O)N

Origin of Product

United States

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